N-(2-hydroxyphenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)-2-pyrazinecarboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a carboxamide group and a hydroxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-pyrazinecarboxamide typically involves the reaction of 2-hydroxyaniline with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-pyrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-2-pyrazinecarboxamide can be compared with other similar compounds, such as:
N-(2-hydroxyphenyl)-2-propylpentanamide: Known for its anticancer properties.
N-(2-hydroxyphenyl)acetamide: Used as an analgesic and antipyretic agent.
N-(2-hydroxyphenyl)benzamide: Investigated for its antimicrobial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
91093-38-8 |
---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c15-10-4-2-1-3-8(10)14-11(16)9-7-12-5-6-13-9/h1-7,15H,(H,14,16) |
InChI Key |
BRBUXODJYTWKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.